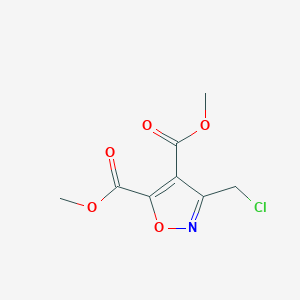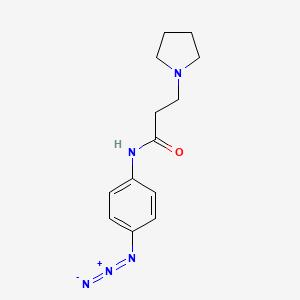
n-(4-Azidophenyl)-3-(pyrrolidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Azidofenil)-3-(pirrolidin-1-il)propanamida: es un compuesto químico que ha despertado interés en varios campos científicos debido a su estructura única y sus posibles aplicaciones. Este compuesto presenta un grupo azida unido a un anillo fenilo, que está conectado a un anillo pirrolidina a través de un enlace propanamida. La presencia del grupo azida lo hace particularmente útil en la química clic y otras reacciones bioortogonales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de n-(4-Azidofenil)-3-(pirrolidin-1-il)propanamida normalmente implica múltiples pasos:
Formación del Grupo Azida: El grupo azida se puede introducir haciendo reaccionar un precursor adecuado, como la 4-bromoanilina, con azida de sodio en condiciones apropiadas.
Formación del Enlace Amida: El enlace propanamida se puede formar haciendo reaccionar el intermedio que contiene azida con un agente acilante adecuado, como el cloruro de propanilo, en presencia de una base como la trietilamina.
Introducción del Anillo Pirrolidina:
Métodos de Producción Industrial
La producción industrial de n-(4-Azidofenil)-3-(pirrolidin-1-il)propanamida puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores de flujo continuo y otras técnicas avanzadas para garantizar la calidad y el rendimiento consistentes del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
n-(4-Azidofenil)-3-(pirrolidin-1-il)propanamida experimenta varias reacciones químicas, incluyendo:
Química Clic: El grupo azida participa fácilmente en reacciones clic con alquinos para formar triazoles.
Reducción: El grupo azida se puede reducir a una amina usando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo azida.
Reactivos y Condiciones Comunes
Química Clic: Los catalizadores de cobre(I) se utilizan comúnmente para facilitar la reacción entre el grupo azida y los alquinos.
Reducción: El gas hidrógeno y el paladio sobre carbono son reactivos típicos para reducir el grupo azida.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones suaves para sustituir el grupo azida.
Principales Productos Formados
Triazoles: Formados a través de la química clic.
Aminas: Resultantes de la reducción del grupo azida.
Derivados Sustituidos: Formados a través de reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
n-(4-Azidofenil)-3-(pirrolidin-1-il)propanamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizada en la química clic para la síntesis de moléculas y materiales complejos.
Biología: Empleada en técnicas de etiquetado e imagen bioortogonales.
Industria: Utilizada en la producción de materiales y polímeros avanzados.
Mecanismo De Acción
El mecanismo de acción de n-(4-Azidofenil)-3-(pirrolidin-1-il)propanamida se basa principalmente en la reactividad del grupo azida. En la química clic, el grupo azida reacciona con alquinos para formar anillos de triazol estables, que se pueden usar para unir varias moléculas. Esta reactividad se aprovecha en reacciones bioortogonales, donde el compuesto puede etiquetar biomoléculas sin interferir con los procesos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
n-(4-Azidofenil)-3-(morfolin-1-il)propanamida: Estructura similar pero con un anillo morfolina en lugar de un anillo pirrolidina.
n-(4-Azidofenil)-3-(piperidin-1-il)propanamida: Contiene un anillo piperidina en lugar de un anillo pirrolidina.
Unicidad
n-(4-Azidofenil)-3-(pirrolidin-1-il)propanamida es único debido a la presencia del anillo pirrolidina, que puede impartir diferentes propiedades químicas y biológicas en comparación con sus análogos. Esta singularidad se puede aprovechar en aplicaciones específicas donde las propiedades del anillo pirrolidina son ventajosas.
Propiedades
Número CAS |
921201-92-5 |
|---|---|
Fórmula molecular |
C13H17N5O |
Peso molecular |
259.31 g/mol |
Nombre IUPAC |
N-(4-azidophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17N5O/c14-17-16-12-5-3-11(4-6-12)15-13(19)7-10-18-8-1-2-9-18/h3-6H,1-2,7-10H2,(H,15,19) |
Clave InChI |
NROAMANHTUPYJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)
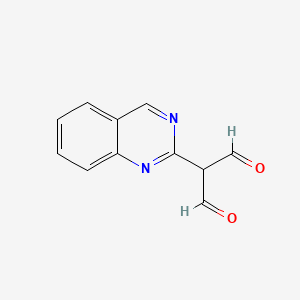

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
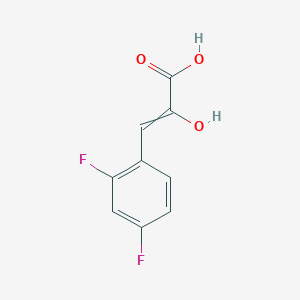
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)
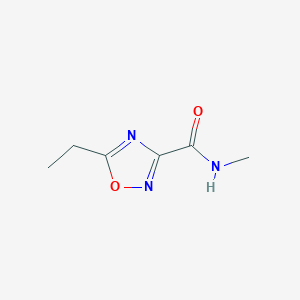
![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
